(2S-cis)-2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate
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Overview
Description
2,2-Dimethoxy-1,2-diphenylethyl acetate is an organic compound with the molecular formula C16H16O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two methoxy groups and two phenyl groups attached to an ethyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,2-diphenylethyl acetate typically involves the reaction of benzil with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2-Dimethoxy-1,2-diphenylethyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1,2-diphenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
2,2-Dimethoxy-1,2-diphenylethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1,2-diphenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and receptors in biological systems, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but with a different functional group arrangement.
Dimethoxyethane: Another related compound with two methoxy groups but a different backbone structure.
Uniqueness
2,2-Dimethoxy-1,2-diphenylethyl acetate is unique due to its specific arrangement of methoxy and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
70051-25-1 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2-[(1S,3R)-2,2,3-trimethyl-4-oxocyclopentyl]acetate |
InChI |
InChI=1S/C12H20O3/c1-5-15-11(14)7-9-6-10(13)8(2)12(9,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
JTNOMNBPNMIGFZ-IUCAKERBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CC(=O)[C@@H](C1(C)C)C |
Canonical SMILES |
CCOC(=O)CC1CC(=O)C(C1(C)C)C |
Origin of Product |
United States |
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